2-Methylcycloheptane-1-carboxylic acid
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Overview
Description
2-Methylcycloheptane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound specifically features a seven-membered ring with a methyl group and a carboxylic acid functional group attached to it .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylcycloheptane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which can be acidified to yield the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of carboxylic acids often involves the oxidation of hydrocarbons or alcohols. The specific methods for producing this compound on an industrial scale may include the use of catalytic oxidation processes and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyl group or the hydrogen atoms on the ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated cycloalkanes, alkyl-substituted cycloalkanes.
Scientific Research Applications
2-Methylcycloheptane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylcycloheptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function. The methyl group and the cycloalkane ring contribute to the compound’s hydrophobic interactions and overall molecular stability .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: A six-membered ring analog with similar chemical properties.
Cyclopentane-1-carboxylic acid: A five-membered ring analog with distinct reactivity due to ring strain.
2-Methylcyclopentane-1-carboxylic acid: A structurally similar compound with a five-membered ring and a methyl group .
Uniqueness
2-Methylcycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its smaller ring analogs
Properties
Molecular Formula |
C9H16O2 |
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Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-methylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-7-5-3-2-4-6-8(7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
InChI Key |
ONJHGEJPPSSKDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCC1C(=O)O |
Origin of Product |
United States |
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